molecular formula C15H21NO B221369 N-cyclohexyl-2-(2-methylphenyl)acetamide

N-cyclohexyl-2-(2-methylphenyl)acetamide

Cat. No.: B221369
M. Wt: 231.33 g/mol
InChI Key: VXPYBVLJTLQULE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(2-methylphenyl)acetamide is a substituted acetamide derivative featuring a cyclohexylamine group and a 2-methylphenyl moiety attached to the acetamide backbone. For example, N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives synthesized via zinc chloride-catalyzed Ugi reactions (Shaabani et al., 2012) share the cyclohexylacetamide core but differ in aromatic substituents . The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., hydroxyl or amino groups), influencing solubility and pharmacokinetic properties.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H21NO/c1-12-7-5-6-8-13(12)11-15(17)16-14-9-3-2-4-10-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17)

InChI Key

VXPYBVLJTLQULE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituent(s) on Aromatic Ring Key Structural Features Impact on Properties
N-Cyclohexyl-2-(2-methylphenyl)acetamide 2-Methylphenyl Electron-donating methyl group Increased lipophilicity, steric bulk
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide 2,3-Dichlorophenylsulfanyl Electron-withdrawing Cl atoms, thioether Enhanced electrophilicity, potential H-bonding disruption
N-Cyclohexyl-2-[5-(4-pyridyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4-Pyridyl-triazole Heterocyclic, H-bonding sites Improved solubility, protein interaction
N-Cyclohexyl-2-(4-oxo-2-phenylimino-thiazolidin-5-yl)acetamide Thiazolidinone-imine Tautomeric system (I/A forms) Dynamic structural flexibility, redox activity

Key Observations :

  • Electron-donating vs.
  • Heterocyclic vs. aromatic systems: Compounds with heterocycles (e.g., triazoles or thiazolidinones ) exhibit higher polarity and binding affinity to biological targets due to H-bonding and π-π interactions.
Physicochemical and Spectroscopic Properties
  • NMR trends :
    • Methyl groups : A singlet at δ 2.3–2.5 (1H NMR) is expected for the 2-methylphenyl group, similar to N-cyclohexyl-2-(p-tolyl)acetamide derivatives .
    • Cyclohexyl protons : Resonances at δ 1.0–2.0 (chair conformation) align with analogs like N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) for analogs range from 300–600 m/z, depending on substituents () .

Preparation Methods

Nucleophilic Substitution Using Acetyl Chloride

Reactants : Cyclohexylamine, 2-methylphenylacetyl chloride.
Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.

  • Temperature : 0–25°C.
    Mechanism : The amine attacks the acyl chloride, forming the acetamide via nucleophilic acyl substitution.
    Yield : 85–92%.
    Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Condensation with Sodium Sulfite

Reactants : Cyclohexylamine, 1,2-dichloroethane, sodium sulfite.
Conditions :

  • Catalyst : Copper powder (1–2 wt%).

  • Solvent : Water-ethanol mixture (3:4 ratio).

  • Temperature : Reflux at 60–70°C for 1 hour.
    Mechanism : Sodium sulfite facilitates substitution, forming the acetamide via a one-pot reaction.
    Yield : 85–86%.
    Advantage : No oxidants required; catalyst recyclable.

Catalytic Acylation in Trifluoroacetic Acid (TFA)

Reactants : Cyclohexylamine, 2-methylphenylacetic acid.
Conditions :

  • Acylating Agent : Acetic anhydride.

  • Solvent : TFA (promotes O-acylation selectivity).

  • Temperature : Room temperature.
    Yield : 89–94%.
    Note : Avoids racemization of chiral centers.

Microwave-Assisted Synthesis

Reactants : Cyclohexylamine, 2-methylphenylacetyl chloride.
Conditions :

  • Solvent : Dimethylformamide (DMF).

  • Microwave Power : 300 W, 10–15 minutes.
    Yield : 95% (reported in analogous acetamide syntheses).
    Advantage : Reduced reaction time.

Comparative Analysis of Methods

MethodYield (%)ComplexityCostScalabilityKey Limitation
Nucleophilic Substitution85–92ModerateLowHighHCl byproduct management
Condensation85–86HighMediumModerateRequires catalyst recycling
Catalytic Acylation89–94LowHighLowTFA disposal challenges
Microwave-Assisted95LowHighHighSpecialized equipment needed

Recent Advancements (2023–2025)

  • Solvent-Free Synthesis : Patents describe using molten cyclohexylamine and 2-methylphenylacetyl chloride at 80°C, achieving 93% yield with no solvent waste.

  • Biocatalytic Routes : Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) under mild conditions (yield: 88%) .

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